Cas no 1421531-25-0 (2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine)
![2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine structure](https://ja.kuujia.com/scimg/cas/1421531-25-0x500.png)
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- (4-Methyl-1,2,3-thiadiazol-5-yl)[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-1-piperidinyl]methanone
- 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C15H15F3N4O2S/c1-9-13(25-21-20-9)14(23)22-6-4-11(5-7-22)24-12-3-2-10(8-19-12)15(16,17)18/h2-3,8,11H,4-7H2,1H3
- InChIKey: DIOXVYBTZJAXBK-UHFFFAOYSA-N
- SMILES: C(C1SN=NC=1C)(N1CCC(OC2=NC=C(C(F)(F)F)C=C2)CC1)=O
じっけんとくせい
- 密度みつど: 1.416±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 498.3±55.0 °C(Predicted)
- 酸度系数(pKa): 1.35±0.22(Predicted)
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-0622-75mg |
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421531-25-0 | 90%+ | 75mg |
$312.0 | 2023-11-21 | |
Life Chemicals | F6359-0622-5μmol |
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421531-25-0 | 90%+ | 5μmol |
$94.5 | 2023-11-21 | |
Life Chemicals | F6359-0622-100mg |
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421531-25-0 | 90%+ | 100mg |
$372.0 | 2023-11-21 | |
Life Chemicals | F6359-0622-3mg |
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421531-25-0 | 90%+ | 3mg |
$94.5 | 2023-11-21 | |
Life Chemicals | F6359-0622-10mg |
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421531-25-0 | 90%+ | 10mg |
$118.5 | 2023-11-21 | |
Life Chemicals | F6359-0622-2mg |
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421531-25-0 | 90%+ | 2mg |
$88.5 | 2023-11-21 | |
Life Chemicals | F6359-0622-20μmol |
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421531-25-0 | 90%+ | 20μmol |
$118.5 | 2023-11-21 | |
Life Chemicals | F6359-0622-25mg |
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421531-25-0 | 90%+ | 25mg |
$163.5 | 2023-11-21 | |
Life Chemicals | F6359-0622-10μmol |
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421531-25-0 | 90%+ | 10μmol |
$103.5 | 2023-11-21 | |
Life Chemicals | F6359-0622-20mg |
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421531-25-0 | 90%+ | 20mg |
$148.5 | 2023-11-21 |
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine 関連文献
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
5. Back matter
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
7. Caper tea
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridineに関する追加情報
Recent Advances in the Study of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine (CAS: 1421531-25-0)
In recent years, the compound 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine (CAS: 1421531-25-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a thiadiazole moiety and a trifluoromethylpyridine group, has shown promising potential in various therapeutic applications. The following sections provide an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to enhance the efficiency of the reaction. The compound's structural complexity, particularly the presence of the thiadiazole and piperidine rings, poses challenges in synthesis, but recent advancements have addressed these issues, enabling larger-scale production for preclinical studies.
Biological evaluations of this compound have revealed its potent activity against a range of targets, including enzymes and receptors implicated in inflammatory and oncogenic pathways. In vitro studies have demonstrated its ability to inhibit key signaling molecules, such as kinases and proteases, with high specificity. Notably, the trifluoromethyl group has been identified as a critical moiety for enhancing binding affinity and metabolic stability, making the compound a promising candidate for further drug development.
In vivo studies have further corroborated the therapeutic potential of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine. Animal models of inflammatory diseases and certain cancers have shown significant reductions in disease markers following treatment with this compound. Pharmacokinetic analyses indicate favorable absorption and distribution profiles, with minimal off-target effects observed at therapeutic doses. These findings underscore the compound's potential as a lead molecule for future clinical trials.
Despite these promising results, challenges remain in the development of this compound. Issues such as solubility, bioavailability, and potential toxicity in long-term use require further investigation. Researchers are currently exploring formulation strategies, including nanoparticle-based delivery systems, to address these limitations. Additionally, structure-activity relationship (SAR) studies are underway to optimize the compound's efficacy and safety profile.
In conclusion, 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine (CAS: 1421531-25-0) represents a promising avenue for drug discovery, with demonstrated activity in preclinical models. Continued research efforts are expected to elucidate its full therapeutic potential and pave the way for clinical applications. The integration of advanced synthetic and analytical techniques will be crucial in overcoming current challenges and advancing this compound toward commercialization.
1421531-25-0 (2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine) Related Products
- 2640888-97-5(N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide)
- 443973-35-1((5E)-5-(2-ethoxyphenyl)methylidene-2-4-(2-nitrophenyl)piperazin-1-yl-4,5-dihydro-1,3-thiazol-4-one)
- 2320956-78-1(N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide)
- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)
- 1807128-88-6(4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride)
- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)
- 29956-84-1(3-Chloro-2-hydroxybenzamide)
- 1539810-47-3(3-bromoimidazo1,5-apyrazine)
- 2387535-11-5(2-Bromo-7-chloroimidazo[1,2-b]pyridazine)
- 1291855-89-4(methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)




